4-溴-3-甲基吡啶1-氧化物

描述

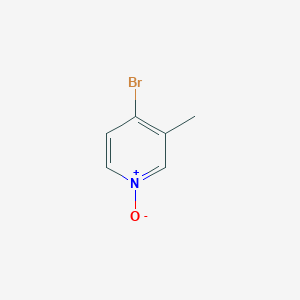

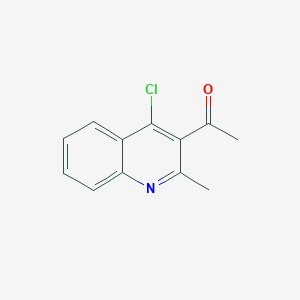

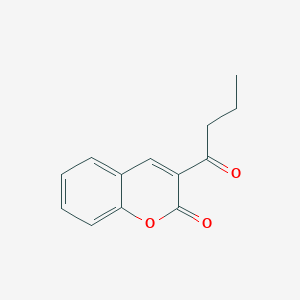

4-Bromo-3-methylpyridine 1-oxide is an organic compound with the CAS Number: 10168-58-8 . Its molecular weight is 188.02 g/mol . The IUPAC name for this compound is 4-bromo-3-methyl-1-oxidopyridin-1-ium .

Synthesis Analysis

The synthesis of 4-Bromo-3-methylpyridine 1-oxide involves a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids . Another synthesis method involves the addition of bromine and sodium nitrite solution to 4-methyl-3-bromopyridine .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-methylpyridine 1-oxide is C6H6BrNO . The InChI code is 1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 . The compound’s structure can be represented by the canonical SMILES notation: CC1=C(C=CN+[O-])Br .Chemical Reactions Analysis

4-Bromo-3-methylpyridine 1-oxide and some of its derivatives react with potassium amide in liquid ammonia by the elimination-addition (SN(EA)) mechanism . The pathway followed depends on the character and the position of the substituent .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-methylpyridine 1-oxide is 188.02 g/mol . It has a computed XLogP3-AA value of 0.9 , indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 186.96328 g/mol . The topological polar surface area is 25.5 Ų , and it has a complexity of 99.1 .科学研究应用

Pharmacology Application PDE4 Inhibitors

4-Bromo-3-methylpyridine 1-oxide is used as a building block in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent inhibitors of phosphodiesterase type 4 (PDE4). PDE4 inhibitors have therapeutic potential in treating various inflammatory diseases, including asthma, COPD, and psoriasis .

Pharmacology Application GABA A Receptor Ligands

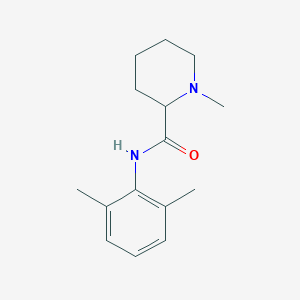

This compound is also utilized in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety for human GABA A receptors. These receptors are a common target for anxiolytic drugs, sedatives, and muscle relaxants .

Chemistry Application Synthesis Building Block

In organic chemistry, 4-Bromo-3-methylpyridine 1-oxide serves as a versatile building block for synthesizing various chemical compounds. Its bromo and methyl groups make it a suitable candidate for further functionalization through reactions like Suzuki cross-coupling .

Chemistry Application Analytical Chemistry

The compound’s properties are well-characterized using techniques such as NMR, HPLC, LC-MS, and UPLC, making it valuable in analytical chemistry for method development and validation .

安全和危害

作用机制

Target of Action

4-Bromo-3-methylpyridine 1-oxide, also known as 4-bromo-3-methyl-1-oxidopyridin-1-ium, is primarily used as a building block in the preparation of various compounds . It has been found to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s interaction with its targets involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent

Biochemical Pathways

It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Result of Action

The molecular and cellular effects of 4-Bromo-3-methylpyridine 1-oxide’s action are largely dependent on the compounds it is used to synthesize. For instance, when used in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, it contributes to the inhibition of PDE4, an enzyme involved in inflammatory responses .

属性

IUPAC Name |

4-bromo-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKSGWJJIGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310920 | |

| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methylpyridine 1-oxide | |

CAS RN |

10168-58-8 | |

| Record name | 10168-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)